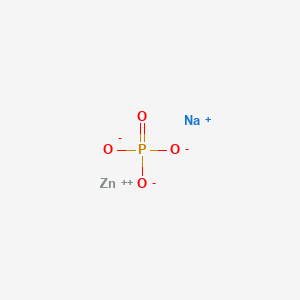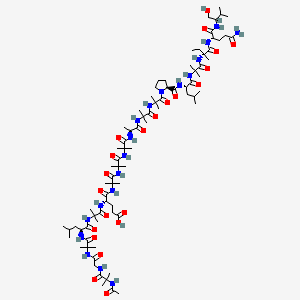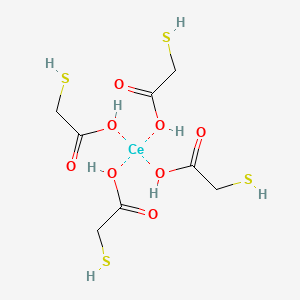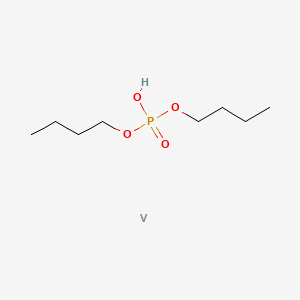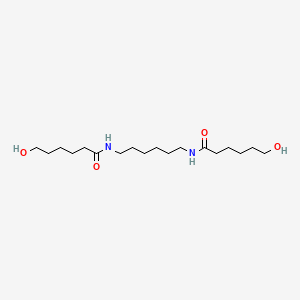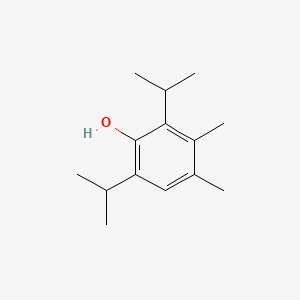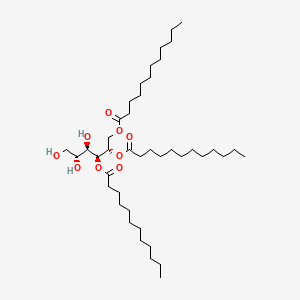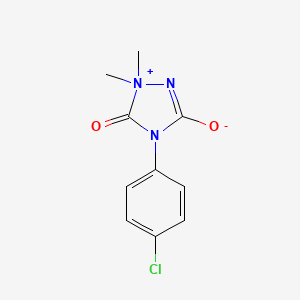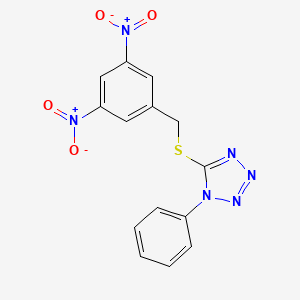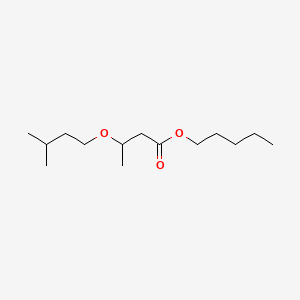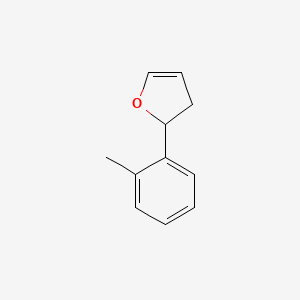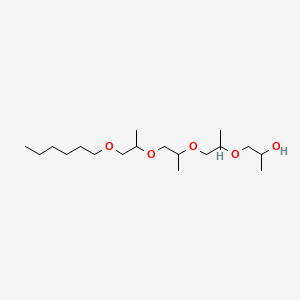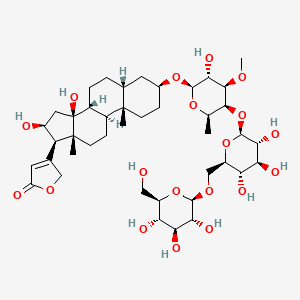
Neogitostin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neogitostin is a steroid glycoside compound, specifically a cardenolide, which is a type of cardiac glycoside. These compounds are known for their ability to affect the heart’s contractility and are often derived from plants such as Digitalis purpurea . This compound is chemically identified as Gitoxigenin 3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-β-D-digitalopyranoside] .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neogitostin involves the glycosylation of Gitoxigenin with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions to ensure the correct glycosidic linkages are formed. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of Gitoxigenin from plant sources, followed by chemical glycosylation. The process would be optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as chromatography might be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neogitostin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: This can affect the glycosidic bonds or the steroid nucleus.
Substitution: This can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Neogitostin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its effects on cellular processes, particularly those involving ion transport and cell signaling.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
Neogitostin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating certain heart conditions .
Vergleich Mit ähnlichen Verbindungen
Digoxin: Another cardiac glycoside with a similar mechanism of action but different sugar moieties.
Ouabain: A cardenolide that also inhibits the sodium-potassium ATPase pump but has a different structure.
Uniqueness of Neogitostin: this compound is unique due to its specific glycosidic linkages and sugar composition, which may influence its pharmacokinetics and pharmacodynamics. Its distinct structure can lead to variations in absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
Eigenschaften
CAS-Nummer |
102280-59-1 |
|---|---|
Molekularformel |
C42H66O19 |
Molekulargewicht |
875.0 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
BIIZUOKOXXHOLZ-ZKWAHBOSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


